Benzeneacetic acid, 3-ethyl-alpha-methyl-

Description

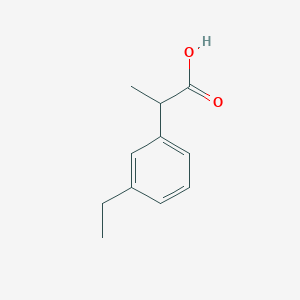

Benzeneacetic acid, 3-ethyl-alpha-methyl- (IUPAC name: 3-ethyl-α-methylbenzeneacetic acid) is a substituted derivative of benzeneacetic acid (phenylacetic acid), characterized by an ethyl group at the 3-position of the benzene ring and a methyl group on the α-carbon of the acetic acid side chain. Benzeneacetic acid derivatives are widely investigated for their roles in pharmaceuticals, metabolic pathways, and industrial applications .

Key features of benzeneacetic acid derivatives include:

- Anti-inflammatory properties: Benzeneacetic acid itself inhibits lipopolysaccharide-induced inflammation .

- Role in phenylalanine metabolism: Benzeneacetic acid is a precursor to phenylacetylglutamine via ALDH3, feaB, and paaI enzymes .

- Pharmaceutical relevance: Derivatives like S-diclofenac (a benzeneacetic acid ester) stabilize p53, a tumor suppressor protein .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(3-ethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-4-6-10(7-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

InChI Key |

MKBFGUJWHNKZHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-ethyl-alpha-methyl-, typically involves the alkylation of benzeneacetic acid derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzeneacetic acid is treated with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-ethyl-alpha-methyl-, undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid or halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogenating agents like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.

Scientific Research Applications

Benzeneacetic acid, 3-ethyl-alpha-methyl-, has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-ethyl-alpha-methyl-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Derivatives with Substituents on the Benzene Ring

Substituents on the benzene ring influence solubility, bioavailability, and biological activity.

Key Findings :

Modifications on the Acetic Acid Side Chain

The α-carbon modifications alter metabolic stability and receptor binding.

Key Findings :

Ester Derivatives

Esterification modifies bioavailability and therapeutic delivery.

Key Findings :

Industrial and Environmental Relevance

Table 1: Physicochemical Properties of Selected Derivatives

Notes

Limitations : Direct data on 3-ethyl-alpha-methyl-benzeneacetic acid are scarce; comparisons rely on structural analogs.

Research gaps : Mechanisms linking specific derivatives (e.g., 3-ethyl-alpha-methyl-) to biological pathways require further study.

Contradictions : While some derivatives (e.g., S-diclofenac) show anti-cancer effects, others like α-oxo-trimethylsilyl esters lack defined bioactivity data .

Biological Activity

Benzeneacetic acid, 3-ethyl-α-methyl- (CAS No. 826-55-1) is a compound with notable biological activities that have been the subject of various studies. This article explores its chemical properties, biological effects, and implications in pharmacology.

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Structure : The compound features a benzene ring with an ethyl and a methyl group attached to the acetic acid moiety.

Antimicrobial Activity

Research indicates that benzeneacetic acid derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of certain plant extracts containing benzeneacetic acid derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 2.5 µg/mL for some extracts, showcasing the potential of these compounds in combating resistant bacterial strains .

| Extract | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| E. fractiflexa | S. aureus | 2.5 | 25.3 |

| E. inarticulata | S. aureus (R4) | 2.5 | - |

Anticancer Activity

In vitro studies have demonstrated that benzeneacetic acid derivatives can inhibit cancer cell proliferation. For instance, extracts containing these compounds were tested against MCF-7 breast cancer cells and showed varying degrees of inhibition depending on concentration:

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 31.25 | 33.29 |

| 62.5 | 44.15 |

| 125 | 95.66 |

The results indicate a dose-dependent response in inhibiting cancer cell growth, suggesting potential therapeutic applications in oncology .

The biological activities of benzeneacetic acid are attributed to its ability to disrupt cellular processes in target organisms:

- Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or function, leading to cell lysis.

- Anticancer Mechanism : It potentially induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies exploring the biological activities of benzeneacetic acid derivatives:

- Study A : Investigated the antibacterial properties of plant extracts rich in benzeneacetic acid derivatives against MRSA and found significant activity.

- Study B : Focused on its anticancer effects, demonstrating inhibition rates that suggest its use as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.